molecular formula C14H17ClFNO2 B2638509 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2326184-68-1

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B2638509
CAS No.: 2326184-68-1
M. Wt: 285.74
InChI Key: YMBKTFRHNOQPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated and fluorinated aromatic ring with a hydroxylated piperidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 4-hydroxypiperidine.

    Formation of Intermediate: The aniline derivative undergoes acylation with a suitable acylating agent, such as propionyl chloride, to form an intermediate ketone.

    Coupling Reaction: The intermediate ketone is then coupled with 4-hydroxypiperidine under basic conditions, often using a base like potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires careful optimization of temperature, solvent, and reaction time to ensure high yield and purity.

    Purification: The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

    Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)-1-(4-oxopiperidin-1-yl)propan-1-one.

    Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-(3-Chloro-4-fluorophenyl)-1-(4-aminopiperidin-1-yl)propan-1-one

Uniqueness

  • Structural Features : The presence of both a chlorinated and fluorinated aromatic ring, along with a hydroxylated piperidine moiety, distinguishes it from other similar compounds.
  • Pharmacological Profile : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c15-12-9-10(1-3-13(12)16)2-4-14(19)17-7-5-11(18)6-8-17/h1,3,9,11,18H,2,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKTFRHNOQPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.